Trenbolone

Description

Molecular Structure and Isomeric Variations

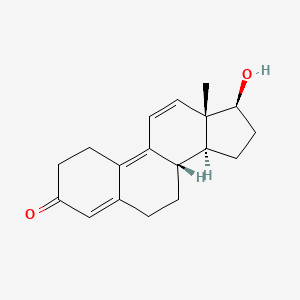

Trenbolone is a synthetic anabolic steroid derived from estrane (18-methylgonane) with the molecular formula C₁₈H₂₂O₂ . Its core structure features a steroidal backbone with three conjugated double bonds at positions Δ⁴, Δ⁹, and Δ¹¹, distinguishing it from natural steroids like testosterone. The molecule contains a 3-keto group and a 17β-hydroxy group, critical for its biological activity.

Key Structural Features:

- Stereochemistry : this compound exhibits stereoisomerism at C17. The 17β-hydroxy configuration (17β-trenbolone) is the biologically active form, while the 17α-hydroxy isomer (17α-trenbolone) is a metabolite with reduced potency.

- Double Bonds : The Δ⁴, Δ⁹, and Δ¹¹ positions create a planar, rigid structure that enhances receptor binding affinity.

- Methyl Group : A 13β-methyl group contributes to metabolic stability.

Table 1: Structural Comparison of this compound Isomers

| Property | 17β-Trenbolone | 17α-Trenbolone |

|---|---|---|

| CAS Number | 10161-33-8 | 80657-17-6 |

| Hydroxy Group Position | 17β | 17α |

| Biological Activity | High | Low |

| Molecular Weight | 270.37 g/mol | 270.37 g/mol |

Properties

IUPAC Name |

(8S,13S,14S,17S)-17-hydroxy-13-methyl-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h8-10,15-17,20H,2-7H2,1H3/t15-,16+,17+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEHHPFQKXOUFFV-OWSLCNJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C=CC3=C4CCC(=O)C=C4CCC3C1CCC2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C=CC3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@@H]2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0034192 | |

| Record name | 17beta-Trenbolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0034192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10161-33-8 | |

| Record name | Trenbolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10161-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trenbolone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010161338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trenbolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11551 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 17beta-Trenbolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0034192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (8S,13S,14S,17S)-17-hydroxy-13-methyl-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.177 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRENBOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P53R4420TR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Trenbolone is synthesized through a series of chemical reactions starting from nandrolone. One common method involves the oxidative dehydrogenation of estrogen-5,10 and 9,11-diene-17-ol-3-one using an oxidizing reagent in dichloromethane at controlled temperatures . The resulting product is then subjected to esterification to produce this compound acetate .

Industrial Production Methods

Industrial production of this compound acetate involves several steps, including etherification, reduction, hydrolysis, dehydrogenation, and acylation . The process is designed to maximize yield and purity while minimizing by-products . The use of specific reagents and conditions, such as potassium borohydride for reduction and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone for dehydrogenation, ensures efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

Trenbolone undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones.

Reduction: Conversion of ketones to hydroxyl groups.

Esterification: Formation of esters from hydroxyl groups and carboxylic acids.

Hydrolysis: Breaking of ester bonds to form hydroxyl groups and carboxylic acids.

Common Reagents and Conditions

Oxidizing Agents: Dichloromethane, DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).

Reducing Agents: Potassium borohydride.

Esterification Agents: Acetyl chloride, pyridine.

Major Products

The major products formed from these reactions include this compound acetate, this compound enanthate, and this compound hexahydrobenzylcarbonate .

Scientific Research Applications

Trenbolone is a synthetic anabolic steroid that has garnered attention for its potent anabolic effects and its misuse in both animal husbandry and by individuals seeking to enhance muscle mass and physical performance . Research into this compound has explored its potential therapeutic applications, its effects on body composition, and the risks associated with its use .

Potential Therapeutic Uses

- Combating Muscle and Bone Wasting: this compound has been suggested as a potential treatment for muscle and bone wasting conditions . Its high binding affinity to androgen receptors (ARs) and ability to augment skeletal muscle mass and bone growth have prompted research into its use for combating catabolic effects of hypogonadism .

- Selective Androgen Receptor Modulator (SARM) Effects: this compound may induce SARM-like effects, promoting muscle and bone growth without the undesirable androgenic effects associated with testosterone administration, such as prostate enlargement .

- Cardiometabolic Risk Factors: Studies have investigated this compound's effects on cardiometabolic risk factors, such as serum triglycerides, high-density lipoprotein (HDL), and low-density lipoprotein (LDL). Some research indicates that this compound treatment can improve body composition, lipid profiles, and insulin sensitivity, which are key risk factors for cardiometabolic disease .

Animal Husbandry

- Growth Promotion: this compound acetate (TBA) is used in animal agriculture as a synthetic growth promoter to improve daily gains in beef cattle . It is often administered in combination with estradiol .

- Effects on Muscle Fibers: Research has been conducted to evaluate the effects of coadministration of ractopamine-HCl (RAC) and this compound acetate plus estradiol (TBA) on muscle fiber cross-sectional area, diameter, and satellite cell number in beef cows .

Effects on Body Composition

- Lean Mass and Fat Mass: Studies have shown that this compound can lead to a decrease in fat mass and an increase in lean mass . For instance, in one study, this compound treatment resulted in a 37% decrease in fat mass and an 11% increase in lean mass in male rats .

- Impact on Adipose Tissue: this compound demonstrates a high affinity for ARs commonly found in adipocytes .

Risks and Adverse Effects

- Androgenic Effects: this compound use is associated with androgenic side effects, including benign prostate hyperplasia .

- Cardiovascular and Hepatic Effects: While some studies found no evidence of adverse cardiovascular or hepatic effects , it is important to note that these findings may not apply to all individuals or dosages.

- Sex Hormone Suppression: this compound treatment can lead to sex hormone suppression .

- Psychosocial Harms: Users of this compound have reported an increased risk of psychosocial harms, such as increased aggression and violent behavior .

- Effects on Extremity Bones: this compound supplementation may lead to early epiphyseal closure in the femur and humerus bones, potentially ceasing the increase in their length .

- Neurological Effects: this compound may have cytotoxic effects that could be responsible for behavioral changes, disturbances in cognitive function, learning efficiency, and visuospatial memory .

Case Studies

- Substance Use Disorder: Case studies involving patients under treatment for substance use disorder (SUD) have reported the use of androgenic-anabolic steroids (AAS), including this compound . These cases highlight the reinforcing effects of AAS, such as increased stamina and muscle hypertrophy, as well as motivations for use, including low self-esteem and the desire to improve physical appearance . Adverse effects reported in these case studies include hair loss, increased skin oiliness, liver enzyme increases, aggressiveness, and insomnia .

Data Table

Mechanism of Action

Trenbolone exerts its effects by binding to androgen receptors in muscle tissue, leading to increased protein synthesis and muscle growth . It also enhances nitrogen retention and red blood cell production, contributing to its anabolic effects . The molecular targets include androgen receptors and pathways involved in protein synthesis and muscle hypertrophy .

Comparison with Similar Compounds

Chemical Structure and Stability

- Trenbolone vs. Testosterone: this compound lacks the 19th carbon atom (a 19-nor compound) and has additional double bonds (9 and 11), which prevent aromatization and 5α-reduction, unlike testosterone. This structural modification increases AR binding affinity and eliminates estrogenic side effects (e.g., water retention) .

- This compound vs. Nandrolone: Both are 19-nor steroids, but this compound’s 9,11-double bonds confer greater metabolic stability and resistance to hepatic breakdown compared to Nandrolone, which has a single double bond at position 10 .

Table 1: Structural Comparison

| Feature | This compound | Testosterone | Nandrolone |

|---|---|---|---|

| Aromatization | Non-aromatizable | Aromatizable | Non-aromatizable |

| 5α-Reduction | Resistant | Susceptible | Susceptible |

| Key Structural Mods | 9,11-double bonds | None | 10-double bond |

Potency and Mechanism of Action

- Androgenic/Anabolic Ratio :

this compound’s anabolic rating (~500) far exceeds testosterone (100) and Nandrolone (~125) . Its AR binding affinity is ~3× higher than testosterone, enhancing muscle protein synthesis and β-catenin signaling . - Comparison with Dianabol: Dianabol (methandienone) is orally active but less potent due to hepatic metabolism and estrogenic effects. This compound, in contrast, is injectable, non-estrogenic, and promotes lean mass without water retention .

Table 2: Relative Potency

| Compound | Anabolic Rating | Androgenic Rating | Estrogenic Activity |

|---|---|---|---|

| This compound | 500 | 500 | None |

| Testosterone | 100 | 100 | High |

| Nandrolone | 125 | 37 | Low |

| Dianabol | 90 | 40 | Moderate |

Pharmacokinetics: Ester Variations

This compound’s esters modulate release rates and half-lives:

Table 3: Ester Comparison

| Parameter | This compound Acetate | This compound Enanthate |

|---|---|---|

| Half-life | 48–72 hours | 5–7 days |

| Dosage Frequency | Every other day | Weekly |

| Recommended Use | Short cycles | Long cycles |

| Water Retention Risk | Low | Moderate |

Environmental Impact

This compound metabolites (17α- and 17β-trenbolone) are potent environmental androgens. Key findings:

- Persistence: Both isomers are stable in aquatic systems, with 17α-trenbolone detected at higher concentrations in feedlot runoff .

- Ecotoxicity: Exposure to 9.2 ng/L of 17β-trenbolone causes irreversible masculinization in zebrafish, while 17α-trenbolone induces male traits in female fathead minnows at 0.011 µg/L .

- Reversion Risk : Photodegradation products of this compound metabolites can revert to active forms in water, prolonging ecological risks .

Biological Activity

Trenbolone is a potent anabolic steroid primarily used in veterinary medicine, particularly in cattle, to promote muscle growth and improve feed efficiency. Its biological activity is characterized by a strong affinity for androgen receptors, leading to significant anabolic and androgenic effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various tissues, and potential adverse effects based on diverse research findings.

Androgen Receptor Activation

this compound exerts its anabolic effects primarily through the activation of androgen receptors (AR). This interaction stimulates protein synthesis in muscle tissues, contributing to muscle hypertrophy. This compound has been shown to have a higher binding affinity for AR compared to testosterone, which enhances its anabolic properties while reducing androgenic side effects .

Inhibition of Glucocorticoids

this compound also inhibits the action of glucocorticoids such as cortisol, which are catabolic hormones that promote muscle tissue breakdown. By suppressing glucocorticoid activity, this compound helps maintain muscle mass and promotes fat loss .

Muscle Tissue

This compound significantly increases muscle mass and strength. Studies have demonstrated that this compound administration leads to substantial increases in lean body mass and muscle fiber size in animal models . For example, a study showed that rats treated with this compound exhibited a dose-dependent increase in skeletal muscle mass without a corresponding increase in hemoglobin levels or prostate size .

Bone Density

This compound positively affects bone density by promoting bone formation and reducing resorption. This is particularly important for preventing osteoporosis in aging populations. Research indicates that this compound can enhance bone mineral density through its anabolic actions on osteoblasts .

Adipose Tissue

This compound influences fat metabolism by promoting lipolysis (fat breakdown) while inhibiting lipogenesis (fat storage). This dual effect contributes to a leaner body composition, making it attractive for bodybuilders and athletes .

Case Studies and Research Findings

Case Study: Anabolic Steroid Use in Athletes

A case study involving an athlete using this compound reported significant increases in muscle mass and performance. However, the athlete experienced adverse effects such as elevated liver enzymes, dyslipidemia, and psychological changes including aggression and mood swings . This highlights the need for careful monitoring during this compound use.

Research on Neurochemical Effects

Studies have indicated that this compound can affect neurochemical systems in the brain. For instance, it has been shown to alter the expression of ionotropic N-methyl-D-aspartate receptors (NMDARs), which are critical for synaptic plasticity and memory functions. These changes may lead to cognitive impairments and behavioral issues .

Summary of Findings

Q & A

Basic Research Questions

Q. What analytical methods are optimal for detecting trenbolone and its metabolites in biological samples, and how can researchers validate their sensitivity?

- This compound detection requires advanced chromatographic and mass spectrometric techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used for identifying phase II metabolites (e.g., glucuronides and sulfates) in urine, with solid-phase extraction (SPE) improving detection windows . Supercritical fluid chromatography (SFC) coupled with atmospheric-pressure chemical ionization (APCI) MS/MS provides rapid, high-sensitivity analysis of this compound in complex matrices like liver tissue, achieving structural confirmation via collision-induced dissociation (CID) spectra . Validation should include spike-recovery experiments, matrix-matched calibration, and cross-validation with reference materials to ensure specificity and reproducibility.

Q. How do researchers model this compound's metabolic pathways in human and animal systems?

- In vitro phase II metabolism studies utilize pooled human liver microsomes (HLM) to simulate enzymatic conjugation processes. Incubation protocols should follow standardized conditions (e.g., 37°C, pH 7.4) with co-factors like UDP-glucuronic acid . For in vivo models, cattle implantation studies track tissue residue depletion (e.g., muscle, liver) over time, with sampling intervals (e.g., days 15–75 post-implantation) critical for pharmacokinetic profiling . Researchers must account for interspecies differences in cytochrome P450 activity and androgen receptor binding affinity when extrapolating results .

Advanced Research Questions

Q. What experimental designs resolve contradictions in this compound's neurotoxic effects, particularly its role in Alzheimer’s disease pathogenesis?

- Contradictory findings on this compound-induced Aβ42 accumulation and hippocampal apoptosis require comparative in vitro/in vivo models. Primary hippocampal neuron cultures treated with this compound (10–100 nM) can quantify Aβ42 via ELISA and apoptosis via caspase-3 activation assays . In vivo rodent studies should integrate blood-brain barrier permeability assays (e.g., LC-MS quantification of this compound in brain tissue) and behavioral tests (e.g., Morris water maze) to correlate molecular changes with cognitive deficits . Confounding factors like endogenous testosterone levels must be controlled using gonadectomized models or androgen receptor antagonists (e.g., cyproterone acetate) .

Q. How can researchers evaluate this compound's environmental persistence and ecological impact in agricultural watersheds?

- Soil diffusion experiments using this compound analogs (e.g., luminol) provide preliminary data on mobility, but direct this compound application is preferable for ecological relevance . High-resolution mass spectrometry (HRMS) and stable isotope tracing can monitor this compound degradation products in water/sediment samples. Field studies should correlate this compound concentrations with biomarkers of endocrine disruption in aquatic species (e.g., vitellogenin induction in fish) . Longitudinal sampling across seasons and land-use types (e.g., feedlots vs. croplands) is critical for modeling watershed-scale exposure risks.

Q. What methodologies address discrepancies in this compound contamination claims (e.g., food vs. doping cases)?

- Isotope-ratio mass spectrometry (IRMS) can distinguish synthetic this compound from natural sources by analyzing carbon/hydrogen isotopic signatures . For food contamination cases, comparative analysis of this compound residues in commercial meat (via LC-MS/MS) and population-level urinary metabolite screening (via SPE-LC-MS/MS) can validate exposure pathways . Researchers must also audit regional regulatory databases to identify gaps in residue monitoring protocols and align detection thresholds with World Anti-Doping Agency (WADA) standards .

Q. How does this compound modulate β-catenin signaling in muscle-derived cells, and what assays best capture this interaction?

- This compound stabilizes β-catenin via AMPK activation and phosphorylation at Ser552, enhancing myogenic differentiation. Researchers should combine immunoprecipitation (IP) with western blotting to confirm this compound-induced androgen receptor-β-catenin complex formation . Subcellular fractionation (cytoplasmic vs. nuclear) and qPCR for β-catenin target genes (e.g., cyclin D1) further delineate signaling dynamics . Co-treatment with AMPK inhibitors (e.g., dorsomorphin) can isolate this compound-specific effects from baseline AMPK activity.

Methodological Recommendations

- Data Triangulation : Cross-reference pharmacokinetic data (e.g., this compound half-life in cattle ) with doping control findings (e.g., urinary metabolite detection windows ) to refine analytical thresholds.

- Ethical Models : Use anonymized human urine samples from doping control programs for metabolite studies, ensuring compliance with ethical review boards .

- Statistical Rigor : Apply mixed-effects models to account for variability in in vitro microsome activity and inter-individual differences in phase II metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.